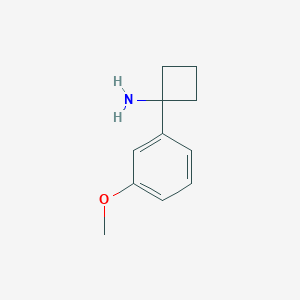

1-(3-Methoxyphenyl)cyclobutanamine

Description

Properties

CAS No. |

1228994-83-9 |

|---|---|

Molecular Formula |

C11H16ClNO |

Molecular Weight |

213.7 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)cyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-5-2-4-9(8-10)11(12)6-3-7-11;/h2,4-5,8H,3,6-7,12H2,1H3;1H |

InChI Key |

IAADDGQTRVUTKB-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C2(CCC2)N.Cl |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCC2)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)cyclobutanamine

- Molecular Formula: C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- Substituents : Two methoxy groups at the 3- and 4-positions on the phenyl ring.

- Properties: Increased lipophilicity due to the additional methoxy group, enhancing solubility in polar organic solvents like dimethylformamide (DMF). Documented sedative and hypnotic effects suggest that methoxy substituents enhance CNS activity .

N-[(3-Fluorophenyl)methyl]cyclobutanamine

- Molecular Formula : C₁₁H₁₄FN

- Molecular Weight : 179.24 g/mol

- Substituents : A fluorine atom at the 3-position on a benzyl group attached to the cyclobutane amine.

- Properties: Fluorine’s electronegativity may improve metabolic stability and alter receptor binding compared to methoxy-substituted analogs.

1-(4-Methoxyphenyl)ethyl 3-methylbut-2-enoate

- Substituents : A para-methoxy group on an ethyl ester backbone.

- Properties : The para-methoxy configuration allows resonance stabilization, differing from the meta-substituted target compound. As an ester, this compound lacks the amine group critical for CNS interactions, limiting direct pharmacological comparability .

3-Methylcyclobutan-1-amine

- Molecular Formula : C₅H₁₁N

- Molecular Weight : 85.15 g/mol

- Substituents : A methyl group on the cyclobutane ring.

- Properties : The absence of an aromatic ring reduces π-π stacking interactions, likely diminishing CNS-targeted activity. Higher water solubility is expected due to the smaller molecular size and lack of aromatic hydrophobicity .

1-(Aminomethyl)cyclobutanamine dihydrochloride

- Molecular Formula : C₅H₁₃ClN₂

- Molecular Weight : 136.62 g/mol

- Substituents: An aminomethyl group and dihydrochloride salt.

- Properties : The dual amine groups and salt form enhance aqueous solubility. This contrasts with the single amine and neutral form of the target compound, suggesting divergent applications in drug formulation .

Comparative Data Table

Key Insights

- Substituent Position: Meta-methoxy substitution (target compound) vs.

- Functional Groups : Fluorine () vs. methoxy substituents impact metabolic pathways and binding kinetics.

- Solubility : Salt forms () and smaller aliphatic structures () enhance water solubility, whereas aromatic rings favor organic solvents.

Preparation Methods

Multi-Step Synthesis via Haloethyl Phenmethyl Ether Intermediates

A patented method describes the synthesis of 3-(benzyloxy)-1-cyclobutanone, which can be adapted for methoxy-substituted analogs by replacing the benzyloxy group with a methoxy group on the phenyl ring. The key steps are:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of BOE (benzyloxy intermediate) | Reaction of monochloromethyl benzene and ethylene glycol under mineral alkali (NaOH or KOH), 1–6 h, room temp to 70°C | Molar ratio monochloromethyl benzene:ethylene glycol = 1:2–10 |

| 2 | Preparation of haloethyl phenmethyl ether | Reaction of BOE with triphenylphosphine and halogen (Cl, Br, I) in organic solvent (e.g., dichloromethane) at room temp for 1–5 h | Molar ratio BOE:triphenylphosphine:halogen = 1:1:0.5–1.5 |

| 3 | Preparation of phenmethyl vinyl ether | Reaction of haloethyl phenmethyl ether with potassium tert-butoxide in trimethyl carbinol solvent at room temp to 70°C for 2–8 h | Molar ratio 1:1–1.5 |

| 4 | Formation of benzyloxy-2,2-dichlorocyclobutanone | Reaction of phenmethyl vinyl ether with trichloroacetic chloride and zinc-copper catalyst under nitrogen at room temp for 0.5–3 h | Alternative use of phosphorus oxychloride can be applied |

This method yields the cyclobutanone intermediate, which can be subsequently converted to the amine derivative.

The introduction of the amine group on the cyclobutanone ring can be achieved by reductive amination or direct amination methods.

Reductive Amination

- The cyclobutanone intermediate is reacted with an amine source (e.g., ammonia or primary amine) in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- This converts the ketone group to the corresponding cyclobutanamine.

Alternative Synthetic Approaches

Donor–Acceptor Cyclopropane Ring Expansion

- Donor–acceptor cyclopropanes can be transformed into substituted cyclobutanones or lactams under catalytic conditions.

- Reaction with amines under reflux and subsequent hydrolysis/dealkoxycarbonylation steps yield substituted amines.

- Although primarily reported for pyrrolidones, similar methodology may be adapted for cyclobutanamine derivatives with aromatic substitution.

Comparative Summary of Preparation Methods

Research Findings and Optimization Notes

- The multi-step haloethyl phenmethyl ether method offers a route to key cyclobutanone intermediates but suffers from relatively low yields and high costs due to multiple purification steps.

- α-C–H functionalization methods provide a more direct and operationally simple approach to α-substituted primary amines, with good yields and fewer purification steps.

- Donor–acceptor cyclopropane methodologies are promising for complex substitutions but may require longer reaction times and give moderate yields, especially with aromatic amines.

- Reductive amination remains the classical and reliable method for converting cyclobutanones to cyclobutanamines, with well-established protocols and scalability.

Q & A

Q. How should researchers resolve contradictions in reported data on synthesis or bioactivity?

- Methodological Answer : Meta-analysis of peer-reviewed studies (excluding unreliable sources like BenchChem) and independent replication are critical. For example, conflicting yield data may arise from unoptimized workup steps. Collaborative verification via platforms like PubChem or EPA DSSTox () enhances reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.